molecular formula C19H21FN2O3 B5571074 1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5571074
M. Wt: 344.4 g/mol
InChI Key: RQRQLWGBNQXABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine, also known as DF-MDBP, is a synthetic psychedelic drug that falls under the category of piperazines. It is structurally similar to the well-known drug MDMA (ecstasy) and is known to produce similar effects. DF-MDBP has gained attention in the scientific community due to its potential as a research tool in studying the mechanisms of action of psychoactive drugs.

Mechanism of Action

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine acts by increasing the release of serotonin and dopamine in the brain. This leads to increased feelings of euphoria, empathy, and sociability. It also affects the levels of other neurotransmitters, such as norepinephrine and glutamate, which play a role in regulating mood and emotion.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine has been shown to produce a range of physiological and biochemical effects. These include increased heart rate, blood pressure, body temperature, and pupil dilation. It also affects the levels of various hormones, such as cortisol and prolactin, which play a role in stress response and lactation.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, making it suitable for use in laboratory experiments. It also produces well-defined effects, allowing researchers to study the mechanisms of action of psychoactive drugs. However, its use is limited by its potential for abuse and its legal status in many countries.

Future Directions

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine has the potential to be used in a wide range of future research studies. Some possible directions include investigating its therapeutic potential in the treatment of depression and anxiety disorders, studying its effects on the brain and behavior, and exploring its potential as a tool for studying the mechanisms of action of other psychoactive drugs. Further research is needed to fully understand the potential benefits and limitations of 1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine as a research tool.

Synthesis Methods

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2,4-dimethoxybenzoyl chloride with piperazine. This intermediate product is then reacted with 4-fluorophenyl magnesium bromide to yield 1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine.

Scientific Research Applications

1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine has been used in various scientific studies to investigate the mechanisms of action of psychoactive drugs. It has been shown to act as a serotonin and dopamine releaser, similar to MDMA. Studies have also suggested that 1-(2,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine may have potential therapeutic applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-16-7-8-17(18(13-16)25-2)19(23)22-11-9-21(10-12-22)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRQLWGBNQXABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

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